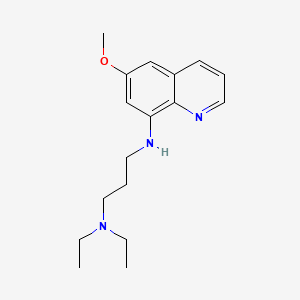
Plasmocid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodoquine is an aminoquinoline.
Scientific Research Applications
Plasmid Mobility and Gene Transfer
Plasmids, such as those related to Plasmocid, play a crucial role in horizontal gene transfer, influencing microbial biology in various aspects, including detoxication, virulence, and antibiotic resistance. Research has focused on decoding the mechanisms of plasmid mobility and establishing computational protocols to classify conjugation and mobilization genetic modules in plasmids. These studies highlight the significance of plasmids in microbial genetic engineering and their potential in understanding microbial interactions and resistance patterns (Smillie et al., 2010).
Genetic Research in Botanical Sciences
The development of microsatellite loci, also known as simple sequence repeats (SSRs), is critical for genetic research in the botanical sciences. Next-generation sequencing (NGS) technologies, such as those possibly involving Plasmocid, have revolutionized the identification and development of SSRs, enabling the efficient and cost-effective discovery of large numbers of microsatellites. These advancements facilitate comprehensive genetic research in economically important but understudied crops (Zalapa et al., 2012).
Malaria Parasitaemia Regulation
The dynamics of malaria parasitaemia in the human host have been a subject of study, with researchers examining the longitudinal dynamics of multiple Plasmodium species and genotypes in humans. Understanding how the total parasite density oscillates and how infections with different species interact can provide insights into cross-species mechanisms of parasite regulation. This research is crucial for devising effective malaria control strategies and understanding the host-pathogen interactions in malaria (Bruce & Day, 2002).
Plasmonic Photocatalyst Systems
The study of plasmonic photocatalyst systems, involving the coupling of noble metal nanostructures with materials like TiO2, opens new avenues in engineering applications. These systems show potential for enhanced solar energy utilization and have applications in fields like energy, environment, and biomedicine. Research in this area focuses on understanding the fundamental mechanisms of these systems and exploring their multifunctional applications, including in photocatalysis, surface-enhanced Raman scattering (SERS), and antibacterial activities (Prakash et al., 2018).
properties
CAS RN |
551-01-9 |
|---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H25N3O/c1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16/h6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3 |
InChI Key |
WIPRQKODGRKUEW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Canonical SMILES |
CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Other CAS RN |
551-01-9 |
Related CAS |
304-24-5 (hydriodide) |
synonyms |
6-methoxy-8-(3-diethylaminopropylamino)quinoline 6-methoxy-8-(3-diethylaminopropylamino)quinoline hydroiodide plasmocid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



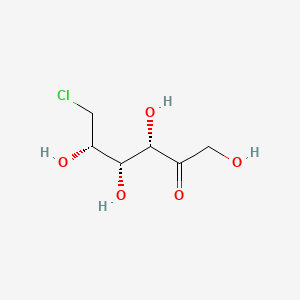

methanone hydrochloride(1:1)](/img/structure/B1209344.png)


![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
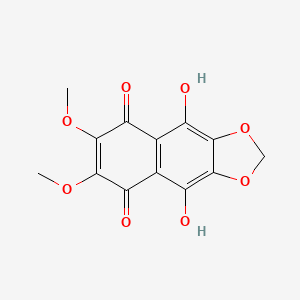
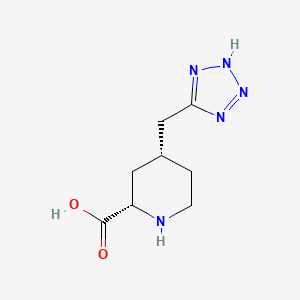
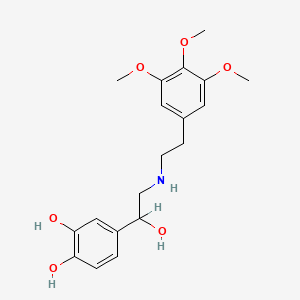

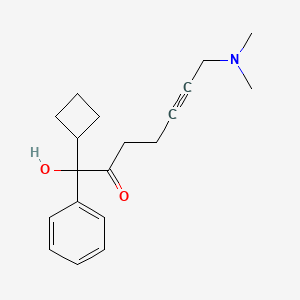
![(-)-Methyl 4-[2-(2-hydroxy-3-phenoxypropylamino)ethoxy]phenoxyacetate](/img/structure/B1209358.png)

